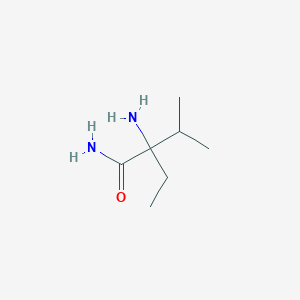
1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine
Descripción general
Descripción
The compound “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” were not found, similar compounds have been synthesized using various methods. For example, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another method involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- Exploratory Process Development : A study detailed the development of an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, showcasing the utility of related pyrazole compounds in the synthesis of complex molecules (Tao Yang et al., 2014).
- Fused Heterocycles Creation : Research demonstrated the use of pyridinium N-(heteroaryl)aminides, showcasing the versatility of pyrazole derivatives in synthesizing imidazo-fused heteroaromatics through gold-catalyzed formal cycloaddition, facilitating the creation of complex molecular architectures (Miguel Garzón & P. Davies, 2014).
Coordination Chemistry and Material Science
- Coordination Chemistry : Pyrazolylpyridine derivatives are highlighted for their coordination chemistry, being versatile terpyridine analogues. They are used in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (M. Halcrow, 2005).
- Photophysics and DFT Study : A study on C*N∧N- and C∧N∧N-coordinated platinum complexes derived from pyrazolylpyridine ligands revealed insights into their structure, photophysics, and electronic transitions, highlighting their potential in materials science (Caleb F. Harris et al., 2013).
Medicinal Chemistry and Drug Design
- Antimalarial Activity : A study on (1H-pyridin-4-ylidene)amines showed potential antimalarial activity, with one derivative demonstrating significant activity against Plasmodium falciparum strains, indicating the medicinal chemistry applications of pyrazolylpyridine derivatives (T. Rodrigues et al., 2009).
- Antitumor, Antifungal, and Antibacterial Activity : Research on pyrazole derivatives highlighted their synthesis, characterization, and biological activities. The study found these compounds to possess promising antitumor, antifungal, and antibacterial pharmacophore sites, underlining the therapeutic potential of such molecules (A. Titi et al., 2020).
Direcciones Futuras
While specific future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” were not found, research into related compounds suggests potential for further studies. For example, compound 7g, a N-Pyridylpyrazole Thiazole Derivative, showed excellent insecticidal activities and is suggested as a promising insecticide lead for further studies .
Propiedades
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZTIOBQTWOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)




![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)


![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
